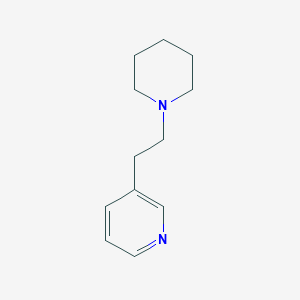

Piperidine, 1-(2-(3-pyridyl)ethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidine, 1-(2-(3-pyridyl)ethyl)- is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Piperidine, 1-(2-(3-pyridyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-(2-(3-pyridyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Piperidine, 1-(2-(3-pyridyl)ethyl)-, a compound with the molecular formula C12H18N2, has garnered significant attention in pharmacological research due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Overview of Biological Activity

Piperidine derivatives are known for their broad spectrum of pharmacological effects. The specific compound in focus, Piperidine, 1-(2-(3-pyridyl)ethyl)-, has shown potential in various biological assays, particularly in the realms of antimicrobial, antitumor, and neuroprotective activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives against various pathogens. For instance, a study evaluating piperidinothiosemicarbazones demonstrated significant inhibitory effects on Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some derivatives . This suggests that modifications in the piperidine structure can enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 14 | 2 (standard strain) | Tuberculostatic |

| Compound 10 | 0.5 (resistant strain) | Tuberculostatic |

The selectivity towards M. tuberculosis indicates a potential for developing targeted therapies with reduced side effects compared to conventional antibiotics.

Antitumor Activity

Piperidine derivatives have also been explored for their anticancer properties. The compound has been linked to the inhibition of caspase-3, an enzyme critical for apoptosis, suggesting a mechanism by which these compounds may induce cancer cell death . In silico predictions indicate that piperidine derivatives can interact with various enzymes involved in cancer progression, including kinases and proteases .

The biological activities of Piperidine, 1-(2-(3-pyridyl)ethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit key enzymes involved in metabolic pathways and disease processes, such as kinases and hydrolases .

- Neurotransmitter Uptake Inhibition : Studies suggest that piperidine derivatives may inhibit neurotransmitter uptake, which could be beneficial in treating neurological disorders .

- Ion Channel Modulation : The interaction with voltage-gated ion channels has been noted, providing a basis for local anesthetic and anticonvulsant effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the piperidine ring significantly influence biological activity. For example:

- Substituent Variability : Compounds with different substituents at the C-6 position of the pyridine ring exhibited varying levels of activity against M. tuberculosis, with basicity and lipophilicity being crucial factors .

- Comparative Efficacy : Piperidine derivatives generally showed higher potency than their pyrrolidine or morpholine counterparts, suggesting that structural features play a critical role in enhancing pharmacological effects .

Case Studies and Research Findings

Several case studies illustrate the potential applications of Piperidine, 1-(2-(3-pyridyl)ethyl)-:

- Antituberculosis Research : A study demonstrated that certain piperidinothiosemicarbazone derivatives exhibited MIC values significantly lower than traditional treatments against resistant strains of M. tuberculosis, highlighting their potential as novel therapeutic agents .

- Neuroprotective Effects : Research indicates that piperidine derivatives could provide neuroprotection by stabilizing membrane permeability and modulating neurotransmitter systems, which may be beneficial in conditions like epilepsy or neurodegenerative diseases .

- Cancer Therapeutics : The ability to induce apoptosis through caspase activation positions Piperidine derivatives as candidates for further development in cancer therapy .

Propriétés

IUPAC Name |

3-(2-piperidin-1-ylethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-5,7,11H,1-3,6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYAYRDAKAKHLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158753 |

Source

|

| Record name | Piperidine, 1-(2-(3-pyridyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-66-3 |

Source

|

| Record name | Piperidine, 1-(2-(3-pyridyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-(3-pyridyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.